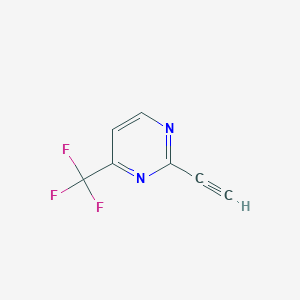

2-エチニル-4-(トリフルオロメチル)ピリミジン

説明

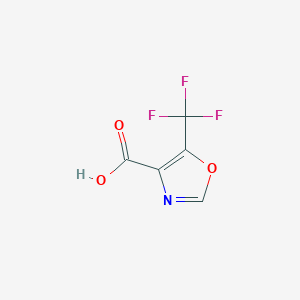

“2-Ethynyl-4-(trifluoromethyl)pyrimidine” is a type of organic compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring structure, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” includes a pyrimidine ring and a trifluoromethyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

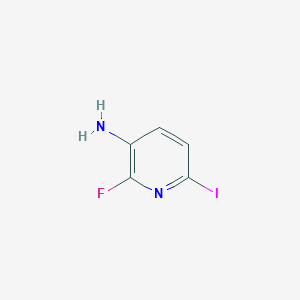

The chemical reactions involving “2-Ethynyl-4-(trifluoromethyl)pyrimidine” are diverse. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .科学的研究の応用

農薬工業

2-エチニル-4-(トリフルオロメチル)ピリミジンなどの化合物を含むトリフルオロメチルピリジン(TFMP)誘導体は、農薬産業で広く使用されています。これらは、作物保護のための有効成分における主要な構造モチーフとして機能します。TFMP誘導体の導入により、ISOの一般的な名称を獲得した20種類以上の新しい農薬が開発されました。 フッ素原子のユニークな物理化学的性質とピリジン部分の組み合わせは、作物を害虫から保護する効果に貢献しています .

製薬開発

製薬分野では、いくつかのTFMP誘導体が、その生物学的活性のために使用されています。これらの化合物は、市場承認を得ている薬の構造的枠組みの一部です。 さらに、多くのTFMP部分を含む候補が現在臨床試験を受けており、これらの誘導体が新しい治療薬の開発における重要性を強調しています .

獣医学

ヒト用医薬品における用途と同様に、TFMP誘導体は獣医学でも使用されています。 獣医製品へのTFMP部分の組み込みにより、2つのそのような製品が承認されており、この分野におけるさらなる応用の可能性を示しています .

アミノピリジンの合成

2-エチニル-4-(トリフルオロメチル)ピリミジンは、アミノ化反応によるアミノピリジンの合成における反応物として作用します。 アミノピリジンは、さまざまな医薬品や農薬の製造における重要な中間体であり、合成有機化学におけるこの化合物の多様性を示しています .

触媒作用

この化合物は、テトラメチルビフェニルの位置選択的調製のための触媒配位子としても使用されます。 このプロセスは、キシレンの空気酸化カップリングを含み、2-エチニル-4-(トリフルオロメチル)ピリミジンの重要な触媒反応を促進する役割を示しています .

フッ素化有機化学研究

フッ素化有機化学の開発は、成長している研究分野であり、過去20年間で発売された農薬の50%以上がフッ素化されています。市場に出回っているすべてのフッ素含有農薬の約40%は、トリフルオロメチル基を含んでいます。 これは、2-エチニル-4-(トリフルオロメチル)ピリミジンなどの化合物が、フッ素化有機化学の継続的な研究開発において重要であることを強調しています .

FDA承認薬

2-エチニル-4-(トリフルオロメチル)ピリミジンなど、トリフルオロメチル基を含む化合物は、過去20年間でFDAが承認した19種類の薬の化学に含まれています。 これらの薬物は、ファーマコフォアの1つとしてTFM基を含んでおり、そのような化合物がFDAが承認した治療薬の成功における重要な役割を果たしていることを強調しています .

機能材料開発

TFMP部分を持つ化合物を含む、フッ素含有化合物のユニークな特性により、機能材料の分野で進歩が見られました。 これらの化合物は、さまざまな産業用途に適した特殊な特性を持つ新しい材料の創出に不可欠です .

作用機序

The mechanism of action of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties .

将来の方向性

The future directions for “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives are promising. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

生化学分析

Biochemical Properties

2-Ethynyl-4-(trifluoromethyl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in radical trifluoromethylation processes . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modification of the enzyme’s activity. Additionally, 2-Ethynyl-4-(trifluoromethyl)pyrimidine can act as a ligand, binding to specific proteins and altering their conformation and function .

Cellular Effects

The effects of 2-Ethynyl-4-(trifluoromethyl)pyrimidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Furthermore, 2-Ethynyl-4-(trifluoromethyl)pyrimidine can impact cell signaling pathways by binding to specific receptors on the cell surface, thereby altering the downstream signaling events .

Molecular Mechanism

At the molecular level, 2-Ethynyl-4-(trifluoromethyl)pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the enzyme’s activity, depending on the nature of the interaction. Additionally, 2-Ethynyl-4-(trifluoromethyl)pyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular phenotype.

Temporal Effects in Laboratory Settings

The effects of 2-Ethynyl-4-(trifluoromethyl)pyrimidine can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethynyl-4-(trifluoromethyl)pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .

Dosage Effects in Animal Models

The effects of 2-Ethynyl-4-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 2-Ethynyl-4-(trifluoromethyl)pyrimidine can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-Ethynyl-4-(trifluoromethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. For instance, the compound can be converted into different metabolites through enzymatic reactions, which can then participate in other biochemical processes .

Transport and Distribution

The transport and distribution of 2-Ethynyl-4-(trifluoromethyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2-Ethynyl-4-(trifluoromethyl)pyrimidine within cells can influence its biological activity and the nature of its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 2-Ethynyl-4-(trifluoromethyl)pyrimidine is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate various signaling pathways and metabolic processes.

特性

IUPAC Name |

2-ethynyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c1-2-6-11-4-3-5(12-6)7(8,9)10/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYAMADTJJDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

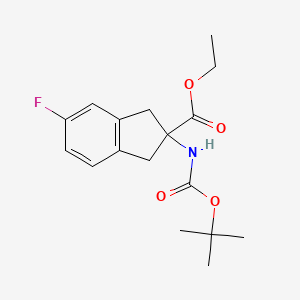

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)